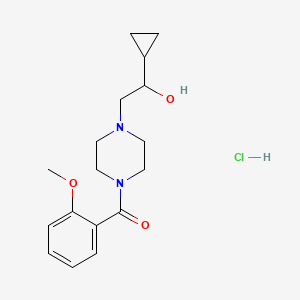

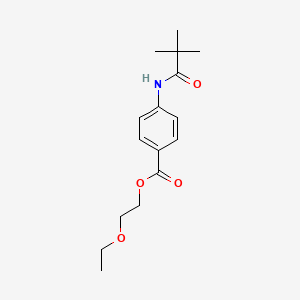

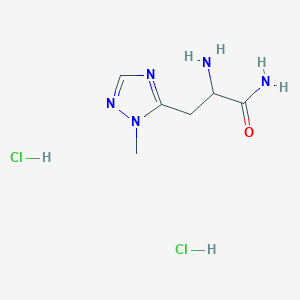

![molecular formula C11H11NO B2532996 螺[环丁烷-1,3'-吲哚]-2'-酮 CAS No. 103490-52-4](/img/structure/B2532996.png)

螺[环丁烷-1,3'-吲哚]-2'-酮

描述

Synthesis Analysis

The synthesis of spiro[cyclobutane-1,3'-indolin]-2'-ones and related compounds has been explored through various innovative methods. One approach involves visible-light-promoted intramolecular dearomatization of indole derivatives, which allows for the formation of highly strained cyclobutane-fused angular tetracyclic spiroindolines with excellent yields and diastereoselectivity . Another method employs aminal-catalysis for the asymmetric synthesis of spiro[chroman-3,3'-indolin]-2'-ones, which can be further transformed into functionalized spiranes . Additionally, FeCl3-catalyzed combinatorial synthesis has been used to create functionalized spiro[indolo-3,10'-indeno[1,2-b]quinolin]-trione derivatives, notable for forming three new σ bonds in a single operation . TFA-catalyzed [3 + 2] spiroannulation of cyclobutanols offers a route to spiro[cyclobuta[a]indene-7,1'-cyclobutane] skeletons , while cascade reactions of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols have been used to synthesize indolyl-tethered spiro[cyclobutane-1,1'-indenes] .

Molecular Structure Analysis

The molecular structures of the synthesized spiro compounds have been characterized using various spectroscopic techniques. For instance, the dispiro[indoline-3,1'-cyclobutane-2',3''-indolines] were synthesized with high diastereoselectivity and characterized by spectral data . Similarly, novel spiro[1,4,2-dioxazole-5,3'-indolin]-2'-one derivatives were characterized by 1H NMR, 13C NMR, infrared, mass spectra, and elementary analysis . The regio- and stereoselective synthesis of spiro[indolin-3,2'-pyrrolidin]-2-ones was confirmed through different spectroscopic techniques, including single crystal XRD .

Chemical Reactions Analysis

The chemical reactivity of spiro compounds has been explored in various contexts. For example, the synthesized spiro[cyclopropane-1,3'-indolin]-2'-ones were evaluated for their anticancer activity, with some compounds showing promising results against different human cancer cell lines . The spiro compounds have also been subjected to further chemical transformations, such as Wittig, TCRA, acetal protection, and reduction reactions, to yield functionalized spiranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are closely related to their molecular structure and the nature of their synthesis. The diastereoselectivity and enantioselectivity observed in the synthesis of spiro[chroman-3,3'-indolin]-2'-ones and dispiro[indoline-3,1'-cyclobutane-2',3''-indolines] suggest that these compounds have distinct chiral properties. The compatibility with diverse functional groups and the ability to undergo flexible transformations indicate that these spiro compounds have versatile chemical properties .

科学研究应用

生物碱和生物活性化合物合成

- 螺[环丁烷-1,3'-吲哚]-2'-酮衍生物用于合成复杂的天然生物碱,如角青素、霍斯菲林、伊拉可明和 6-脱氧伊拉可明。此过程涉及串联分子内光环加成-逆曼尼希断裂,导致形成具有明确构型的螺化合物 (White, Li, & Ihle, 2010)。

螺吲哚类杂环化合物的开发

- 新型螺[吲哚-3,3'-1,2,4-三唑]衍生物通过1,3-偶极环加成反应合成,展示了潜在的药理特性,如抗菌和抗癌活性 (Souzangarzadeh, Bazian, & Anaraki‐Ardakani, 2012)。

螺吲哚-噁二唑衍生物的合成

- 另一应用是通过腈氧化物和靛红亚胺的环加成合成螺[吲哚-噁二唑]衍生物。这些衍生物可以在各种条件下制备,包括微波辐射 (Souzangarzadeh, 2016)。

螺化合物的便捷合成

- 已经开发出螺[环丙烷-1,3'-吲哚]-2'-酮的高效且非对映选择性合成方法,突出了使用乙基重氮乙酸酯进行无催化剂环丙烷化的应用 (Maurya 等,2014)。

新型合成程序

- 研究还集中于创建相关螺化合物的新的合成途径,如螺[环己烷-1,3'-吲哚]-2',4-二酮,使用涉及环加成物和转化的多步骤过程 (Beccalli, Clerici, & Gelmi, 2003)。

化学反应和机理

- 人们对涉及螺[环丁烷-1,3'-吲哚]-2'-酮衍生物的化学反应和机理非常感兴趣,例如用于在离子液体中合成螺[环己烷-1,3'-吲哚]的狄尔斯-阿尔德反应 (Yang, Sun, & Yan, 2018)。

属性

IUPAC Name |

spiro[1H-indole-3,1'-cyclobutane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-10-11(6-3-7-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQBPEFJSDUTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

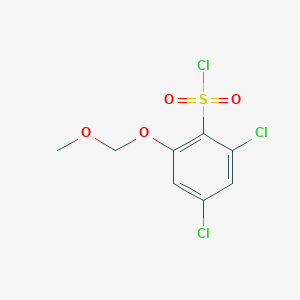

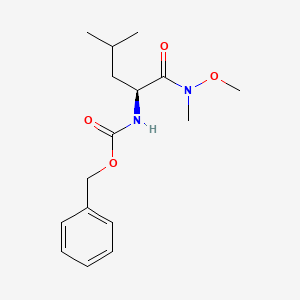

![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)

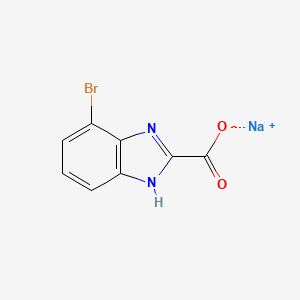

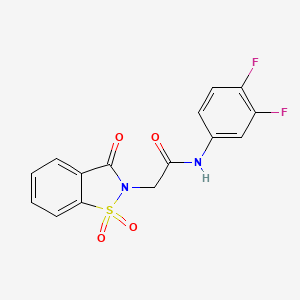

![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)

methanone](/img/structure/B2532928.png)

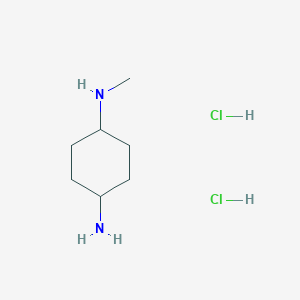

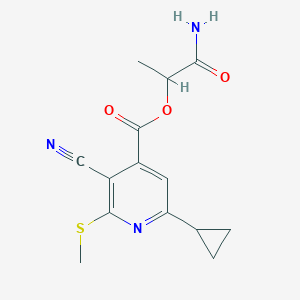

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)